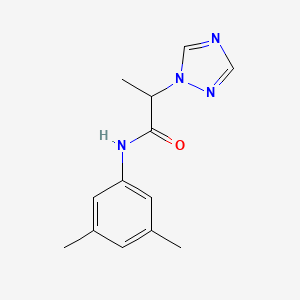

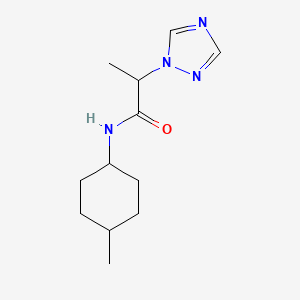

N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)propanamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). This compound has shown promising results in the treatment of NSCLC patients who have developed resistance to first-generation EGFR TKIs due to the T790M mutation.

Mecanismo De Acción

N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)propanamide is a selective and irreversible inhibitor of EGFR with activating mutations (exon 19 deletions or L858R) and the T790M resistance mutation. N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)propanamide binds covalently to the cysteine residue in the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting EGFR phosphorylation and downstream signaling.

Biochemical and Physiological Effects

N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)propanamide has been shown to inhibit the growth and survival of NSCLC cells with the T790M mutation, while sparing normal cells. In addition, N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)propanamide has been reported to induce apoptosis and cell cycle arrest in NSCLC cells with the T790M mutation. In clinical trials, N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)propanamide has been well-tolerated, with the most common adverse events being diarrhea, rash, and nausea.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)propanamide is its high potency against NSCLC cells with the T790M mutation, which makes it a promising candidate for the treatment of NSCLC patients who have developed resistance to first-generation EGFR TKIs. However, one limitation of N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)propanamide is its irreversible binding to EGFR, which may lead to off-target effects and potential toxicity.

Direcciones Futuras

For the research and development of N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)propanamide include the investigation of combination therapies with other targeted agents or immunotherapies, as well as the identification of biomarkers that can predict response to N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)propanamide. In addition, the development of next-generation EGFR TKIs with improved selectivity and reduced toxicity is an important area of research.

Métodos De Síntesis

The synthesis of N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)propanamide involves a multi-step process starting from commercially available starting materials. The key intermediate is 4-(methoxymethyl)-3-nitrobenzoic acid, which is converted to the corresponding acid chloride and then reacted with 4-methylcyclohexylamine to give the desired product.

Aplicaciones Científicas De Investigación

N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)propanamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. In preclinical studies, N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)propanamide has shown potent activity against NSCLC cell lines harboring the T790M mutation, as well as in vivo efficacy in mouse xenograft models. In clinical trials, N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)propanamide has demonstrated high response rates and durable responses in NSCLC patients with the T790M mutation.

Propiedades

IUPAC Name |

N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-9-3-5-11(6-4-9)15-12(17)10(2)16-8-13-7-14-16/h7-11H,3-6H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLECMMCTIAFAMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC(=O)C(C)N2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B7494589.png)

![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(5-methylthiophen-2-yl)methanone](/img/structure/B7494597.png)

![3-[[2-(Dimethylamino)-2-thiophen-3-ylethyl]amino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7494605.png)

![3-(2-hydroxyphenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7494615.png)

![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7494638.png)

![3-(2-fluorophenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7494645.png)

![2-[1-(4-Chlorophenyl)ethyl-methylamino]acetamide](/img/structure/B7494655.png)

![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7494671.png)